3-Phenylquinoxaline-2-thiol
Overview
Description
3-Phenylquinoxaline-2-thiol: is a heterocyclic compound characterized by a quinoxaline ring system substituted with a phenyl group at the third position and a thiol group at the second position.
Mechanism of Action
Mode of Action
Quinoxalines, a class of n-heterocyclic compounds to which 3-phenylquinoxaline-2-thiol belongs, are known to have several prominent pharmacological effects .
Biochemical Pathways
Quinoxalines are known to be important biological agents with diverse therapeutic uses , suggesting that they may interact with multiple biochemical pathways.
Result of Action
Quinoxalines are known to have antifungal, antibacterial, antiviral, and antimicrobial effects , suggesting that this compound may have similar effects.
Biochemical Analysis
Biochemical Properties
3-Phenylquinoxaline-2-thiol plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound can form stable complexes with metal ions, which can influence enzymatic activities. For instance, it has been observed to inhibit certain metalloproteases by chelating the metal ions required for their catalytic activity . Additionally, this compound can interact with thiol-containing proteins, potentially modifying their function through thiol-disulfide exchange reactions .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been reported to inhibit the proliferation of cancer cells by interfering with key signaling pathways involved in cell growth and survival . Furthermore, this compound can alter gene expression profiles, leading to changes in the expression of genes involved in apoptosis and cell cycle regulation .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to bind to specific biomolecules and modulate their activity. This compound can inhibit enzymes by binding to their active sites or by chelating essential metal ions . Additionally, this compound can interact with transcription factors, leading to changes in gene expression . These interactions can result in the activation or repression of specific genes, ultimately affecting cellular processes such as proliferation, differentiation, and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term exposure to this compound has been shown to have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation . At high doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . It is crucial to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to its biotransformation and elimination. This compound can be metabolized by liver enzymes, leading to the formation of metabolites that may retain biological activity . Additionally, this compound can interact with cofactors such as glutathione, which can influence its metabolic fate and detoxification . Understanding these metabolic pathways is essential for predicting the pharmacokinetics and potential interactions of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be actively transported into cells by specific transporters, where it can accumulate in certain cellular compartments . Additionally, this compound can bind to plasma proteins, affecting its distribution and bioavailability . These factors play a crucial role in determining the pharmacokinetics and therapeutic efficacy of this compound.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through post-translational modifications or interactions with targeting signals . The localization of this compound within these compartments can influence its ability to modulate cellular processes and interact with specific biomolecules . Understanding the subcellular localization of this compound is important for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylquinoxaline-2-thiol typically involves the condensation of o-phenylenediamine with 2-mercaptobenzaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the quinoxaline ring system. The thiol group is introduced via nucleophilic substitution reactions .
Industrial Production Methods: Industrial production methods for this compound focus on optimizing yield and purity. These methods often employ green chemistry principles, such as using environmentally friendly solvents and catalysts, to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 3-Phenylquinoxaline-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The quinoxaline ring can be reduced to form dihydroquinoxalines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Halogenating agents or nitrating agents under acidic conditions.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydroquinoxalines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3-Phenylquinoxaline-2-thiol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of materials with specific electronic and optical properties
Comparison with Similar Compounds
Quinoxaline: A parent compound with similar structural features but lacking the phenyl and thiol groups.
2-Methylquinoxaline: Similar structure with a methyl group instead of a phenyl group.
2-Phenylquinoxaline: Lacks the thiol group but has a phenyl group at the second position.
Uniqueness: 3-Phenylquinoxaline-2-thiol is unique due to the presence of both the phenyl and thiol groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
3-phenyl-1H-quinoxaline-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2S/c17-14-13(10-6-2-1-3-7-10)15-11-8-4-5-9-12(11)16-14/h1-9H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZDZNIAZFJPDQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3NC2=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70395157 | |
Record name | 3-phenylquinoxaline-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70395157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58861-61-3 | |
Record name | 3-phenylquinoxaline-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70395157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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